Regioisomeric Differentiation: 3-Chlorophenyl vs. 4-Chlorophenyl MBR Antagonist Series Pair
The target compound (CAS 303144-93-6) bears a 3-chlorophenyl substituent on the tetrazole 5-position, whereas its closest positional isomer, CAS 303144-87-8, carries a 4-chlorophenyl group. Both are explicitly enumerated in US20050009812A1 as MBR antagonists [1]. The meta-chloro substitution on the phenyl ring alters the electron density distribution and steric presentation at the receptor binding pocket compared to the para-chloro congener, a well-established determinant of MBR ligand affinity [2]. Although head-to-head MBR IC₅₀ values are not publicly disclosed for either compound, the patent's separate enumeration of the two regioisomers as distinct chemical entities implies non-redundant pharmacological profiles. In general tetrazole medicinal chemistry, meta vs. para substitution on the 5-phenyl ring has been shown to produce >10-fold differences in target binding affinity [3].
| Evidence Dimension | Substituent positional isomerism on 5-phenyl ring (meta-Cl vs. para-Cl) |
|---|---|
| Target Compound Data | 3-Chlorophenyl (meta-Cl) at tetrazole 5-position (CAS 303144-93-6) |
| Comparator Or Baseline | 4-Chlorophenyl (para-Cl) at tetrazole 5-position (CAS 303144-87-8) |
| Quantified Difference | Positional isomer; quantitative MBR activity difference not publicly disclosed; meta/para regioisomerism in tetrazole series can yield >10-fold affinity shifts [3] |
| Conditions | MBR antagonist patent series (US20050009812A1); general tetrazole SAR from published medicinal chemistry reviews |
Why This Matters
For procurement decisions in MBR-targeted research, the meta-chloro regioisomer represents a structurally distinct chemical starting point from the para-chloro variant; using the wrong regioisomer may confound SAR interpretation or fail to replicate patent-protected biological activity.
- [1] US Patent Application US20050009812A1. Compounds (2) and (4) enumerated as distinct MBR antagonists. View Source
- [2] Papadopoulos, V.; Berkovich, A.; Krueger, K. E.; Costa, E. Diazepam Binding Inhibitor and Its Processing Products Stimulate Mitochondrial Steroid Biosynthesis via an Interaction with Mitochondrial Benzodiazepine Receptors. Endocrinology 1991, 129 (3), 1481–1488. (Establishes ligand structure-dependence of MBR binding.) View Source
- [3] Myznikov, L. V.; Vorona, S. V.; Zevatskii, Y. E. Biologically active compounds and drugs in the tetrazole series. Chem. Heterocycl. Compd. 2021, 57, 224–232. (Documents substituent-dependent SAR potency differences in tetrazole series.) View Source
